Cas no 1445951-64-3 (Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate)

Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
- tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate
- VHC95164
- W14889
- t-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
- tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate
- Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate
-
- MDL: MFCD25509332
- インチ: 1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16)
- InChIKey: WXSKAYBWLLDOBD-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CC2=C(C(NN2)=O)CCC1)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 409
- トポロジー分子極性表面積: 70.7
- 疎水性パラメータ計算基準値(XlogP): 0.8
Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-268978-10g |
tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate |
1445951-64-3 | 10g |
$2166.0 | 2023-09-11 | ||
TRC | B943083-5mg |
Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate |
1445951-64-3 | 5mg |
$ 70.00 | 2022-06-01 | ||
Enamine | EN300-268978-10.0g |
tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate |
1445951-64-3 | 10.0g |
$2166.0 | 2023-02-28 | ||
Enamine | EN300-268978-2.5g |
tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate |
1445951-64-3 | 2.5g |
$1360.0 | 2023-09-11 | ||
Enamine | EN300-268978-5g |
tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate |
1445951-64-3 | 5g |
$1723.0 | 2023-09-11 | ||
A2B Chem LLC | AI35910-100mg |
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1h)-carboxylate |
1445951-64-3 | 95% | 100mg |
$456.00 | 2024-04-20 | |
A2B Chem LLC | AI35910-1g |
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1h)-carboxylate |
1445951-64-3 | 95% | 1g |
$1519.00 | 2024-04-20 | |
Aaron | AR00HXUA-500mg |
Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate |
1445951-64-3 | 95% | 500mg |
$1233.00 | 2023-12-16 | |
A2B Chem LLC | AI35910-500mg |
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1h)-carboxylate |
1445951-64-3 | 95% | 500mg |
$1085.00 | 2024-04-20 | |
A2B Chem LLC | AI35910-250mg |
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1h)-carboxylate |
1445951-64-3 | 95% | 250mg |
$760.00 | 2024-04-20 |
Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate 関連文献
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylateに関する追加情報
Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-c]azepine-7(1H)-Carboxylate: A Multifunctional Compound with Promising Therapeutic Potential
Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-c]azepine-7(1H)-Carboxylate is a novel chemical compound with a unique molecular structure that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and drug development. The compound's CAS number (1445951-64-3) serves as a critical identifier for its synthesis, characterization, and regulatory documentation. This organic molecule belongs to the family of pyrazolone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. The Tert-Butyl group in its structure provides stabilization and solubility enhancement, while the hydroxy and carboxylate functionalities contribute to its reactivity and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step organic reactions, including catalytic hydrogenation and alkylation processes. These methods have been optimized to minimize side reactions and improve yield, making it a viable candidate for large-scale production. The structural analysis of Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-c]azepine-7(1H)-Carboxylate has been supported by NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm its molecular conformation and functional group arrangement. These techniques are essential for drug discovery and quality control in the pharmaceutical industry.
One of the most promising aspects of this compound is its biological activity. Studies published in 2023 have demonstrated its anti-inflammatory effects in in vitro models of chronic inflammation, where it significantly reduced pro-inflammatory cytokine levels such as TNF-α and IL-6. The hydroxy group is believed to play a key role in modulating the NF-κB signaling pathway, which is a central mediator of inflammatory responses. Additionally, its carboxylate functionality may contribute to antioxidant activity by scavenging free radicals and reactive oxygen species (ROS), as evidenced by DPPH radical scavenging assays conducted in 2023.
The neuroprotective potential of Tert-But,yl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-c]azepine-7(1H)-Carboxylate has also been explored in preclinical studies. Research published in *Journal of Medicinal Chemistry* (2023) showed that this compound exhibits protective effects against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The pyrazolone ring is thought to interact with acetylcholinesterase and monoamine oxidase enzymes, which are implicated in neurological pathologies. These findings suggest its potential as a targeted therapy for neurological conditions.
Another area of interest is its antitumor activity. A 2023 study in *Cancer Research* highlighted its ability to inhibit the proliferation of cancer cells through apoptotic pathways. The compound was shown to induce mitochondrial dysfunction and activate caspase-3, leading to programmed cell death in human cancer cell lines. The Tert-Butyl group may enhance its cell membrane permeability, allowing it to accumulate within tumor cells more effectively than traditional pyrazolone derivatives. These results position it as a candidate for cancer therapy.
From a pharmaceutical perspective, the solubility and bioavailability of Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-c]azepine-7(1H)-Carboxylate are critical factors for its clinical translation. Recent advances in drug delivery systems, such as nanoparticle encapsulation and liposomal formulations, have been used to improve its solubility and targeted delivery. These strategies are particularly important for hydrophobic compounds, as they enhance oral bioavailability and tissue penetration. The hydroxy and carboxylate groups may also enable conjugation with polymer-based carriers, further optimizing its pharmacokinetic profile.
Regulatory considerations for this compound are also being addressed. The CAS number (1445951-64-3) is essential for regulatory submissions to agencies such as the FDA and EMA, which require detailed synthesis protocols, quality control data, and preclinical toxicity studies. The safety profile of this compound has been evaluated in in vivo models, where it showed low toxicity and good tolerability at therapeutic doses. These findings support its progression toward clinical trials and eventual market approval.
Looking ahead, the future applications of Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-c]azepine-7(1H)-Carboxylate are likely to expand into combination therapies and personalized medicine. Its multifunctional properties make it a versatile candidate for targeted drug development, particularly in complex diseases such as inflammatory disorders, neurological conditions, and cancer. Ongoing research is also exploring its potential as a lead compound for the development of new drugs, with structure-activity relationship (SAR) studies aimed at optimizing its biological activity and pharmacological properties.
In conclusion, Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-c]azepine-7(1H)-Carboxylate represents a significant advancement in pharmaceutical science. Its unique molecular structure, diverse biological activities, and potential therapeutic applications make it a compelling candidate for further research and development. As synthetic methods and drug delivery technologies continue to evolve, this compound may play a pivotal role in addressing unmet medical needs and improving patient outcomes in the near future.
1445951-64-3 (Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate) 関連製品
- 1824497-90-6(Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester)
- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)
- 1795416-68-0(3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2098113-75-6(2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine)
- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)
- 1557406-84-4(Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-)
- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)
- 1803575-37-2(3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)
